molecular formula C11H15NO B3016959 [1-(4-Methoxyphenyl)cyclopropyl]methanamine CAS No. 75180-45-9

[1-(4-Methoxyphenyl)cyclopropyl]methanamine

Cat. No.: B3016959
CAS No.: 75180-45-9
M. Wt: 177.247
InChI Key: MHMAVRWOZLLFQF-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)cyclopropyl]methanamine: is an organic compound with the molecular formula C₁₁H₁₅NO It is a cyclopropyl derivative of methanamine, featuring a methoxyphenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 4-methoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methoxyphenyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxyphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(4-Methoxyphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [1-(4-Methoxyphenyl)cyclopropyl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

    [1-(4-Methoxyphenyl)cyclopropyl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.

Uniqueness: The uniqueness of [1-(4-Methoxyphenyl)cyclopropyl]methanamine lies in its combination of a methoxyphenyl group with a cyclopropyl ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMAVRWOZLLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75180-45-9
Record name [1-(4-methoxyphenyl)cyclopropyl]methanamine
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